N-(1,3-benzothiazol-6-yl)benzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings. These compounds have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-6-yl)benzamide, also known as N-(benzo[d]thiazol-6-yl)benzamide, is a complex compound with a wide range of potential targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is suggested that benzothiazole derivatives interact with their targets, leading to changes in the normal functioning of these targets, which could result in the observed biological effects .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Result of Action
Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve more scalable and efficient processes. One common method is the condensation of 2-aminobenzenethiol with benzoyl chloride under controlled conditions. This method can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(1,3-benzothiazol-4-yl)benzamide
- N-(1,3-benzothiazol-5-yl)benzamide
Uniqueness
N-(1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCSEOAIFGSAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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